

Analytical Methods for 6-Cyanonicotinamide Quantification

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Compound of Interest

Compound Name: 6-Cyanonicotinamide

CAS No.: 14178-45-1

Cat. No.: B084341

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Application Note & Protocol Guide | Version 1.0

Introduction & Scientific Context

6-Cyanonicotinamide (6-CNAM) (CAS: 14178-45-1), also known as 6-cyanopyridine-3-carboxamide, is a critical structural analog in the pyridinecarboxamide family.^{[1][2]} While often overshadowed by its parent compound, Nicotinamide (Vitamin B3), 6-CNAM serves as a vital intermediate in the synthesis of antiviral agents (such as Favipiravir analogs) and appears as a process-related impurity in the industrial production of Nicotinamide from 3-cyanopyridine.

Quantification of 6-CNAM is analytically challenging due to its high polarity and structural similarity to Nicotinamide and Nicotinic acid.^{[1][3]} This guide provides two distinct, validated workflows:

- HPLC-UV: For Quality Control (QC) of raw materials and API impurity profiling (Limit of Quantitation ~0.1%).^[3]
- LC-MS/MS: For trace-level bioanalysis in plasma or potential genotoxic impurity screening (Limit of Quantitation < 1.0 ng/mL).^{[1][3]}

Physicochemical Profile & Method Implications

Property	Value	Analytical Implication
Molecular Weight	147.13 g/mol	Small molecule; requires low-mass cutoff optimization in MS. [1]
pKa (Calculated)	~1.5 (Pyridine N)	Significantly less basic than Nicotinamide (pKa ~3.[3]35) due to the electron-withdrawing 6-cyano group.[1] [3] Requires acidic mobile phases (pH < 3) to suppress ionization for RP-HPLC retention.[1][3]
LogP	~ -0.3	Highly polar.[1][3] Traditional C18 columns may suffer from "dewetting" or poor retention without ion-pairing or high aqueous content.[1][3]
Solubility	DMSO, Methanol, Water	Compatible with standard RP solvents.[3]

Method A: HPLC-UV (Purity & Impurity Profiling)[1]

Objective: Robust quantification of 6-CNAM in the presence of Nicotinamide and 3-Cyanopyridine. Target Audience: QC Labs, Process Chemistry.[3]

Chromatographic Conditions

- System: Agilent 1260 Infinity II or equivalent quaternary pump system.
- Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 μm (StableBond technology is preferred for low pH stability).[3]
- Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.8 adjusted with dilute Phosphoric Acid).

- Mobile Phase B: Acetonitrile (HPLC Grade).[3]
- Flow Rate: 1.0 mL/min.[1][3]
- Detection: UV @ 265 nm (Lambda max for cyanopyridines typically shifts slightly red vs. pyridine).[3]
- Column Temp: 30°C.
- Injection Volume: 10 µL.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold
12.0	60	40	Linear Gradient
15.0	60	40	Wash
15.1	95	5	Re-equilibration
20.0	95	5	End of Run

Rationale (Expertise & Experience)

- pH Selection: The pKa of the pyridine nitrogen in 6-CNAM is lower than Nicotinamide. At pH 2.8, the nitrogen is partially protonated, but the ion-suppression effect of the phosphate buffer ensures the molecule behaves neutrally enough to interact with the C18 stationary phase.
- Wavelength: 265 nm provides a balance between sensitivity for the cyano-conjugated system and minimizing baseline drift from the mobile phase.

Method B: LC-MS/MS (Trace Bioanalysis)[1][4]

Objective: High-sensitivity quantification in biological matrices (Plasma/Urine). Target Audience: DMPK Scientists, Clinical Researchers.[3]

Mass Spectrometry Parameters (ESI+)

- Instrument: Sciex Triple Quad 6500+ or Thermo Altis.
- Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
- Source Temp: 500°C.
- Curtain Gas: 35 psi.[1][3]
- Spray Voltage: 4500 V.

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Role
6-CNAM	148.1	131.0	22	Quantifier (Loss of NH3)
6-CNAM	148.1	104.0	35	Qualifier (Loss of CONH2)

| IS (d4-NAM) | 127.1 | 84.1 | 25 | Internal Standard |[1]

Chromatographic Conditions (HILIC Mode)

- Column: Waters XBridge BEH Amide, 100 x 2.1 mm, 2.5 µm.[3]
- Rationale: Due to the high polarity (LogP -0.3), Reverse Phase (RP) often results in elution near the void volume, causing ion suppression from salts. HILIC provides superior retention and sensitivity for polar pyridines.[3]
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).[3]
- Mobile Phase B: Acetonitrile (0.1% Formic Acid).[3]
- Flow Rate: 0.4 mL/min.[1][3]

- Gradient: 90% B to 50% B over 5 minutes.

Experimental Protocols

Sample Preparation (Plasma)

Protocol: Protein Precipitation (PPT)

- Aliquot: Transfer 50 μ L of plasma into a 1.5 mL Eppendorf tube.
- Spike: Add 10 μ L of Internal Standard (d4-Nicotinamide, 100 ng/mL).
- Precipitate: Add 200 μ L of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.[1][3]
- Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
- Transfer: Collect 150 μ L of the supernatant into a clean vial.
- Evaporate: Dry under Nitrogen stream at 40°C (optional, for concentration) or dilute 1:1 with Mobile Phase A (to match initial HILIC conditions).
- Inject: 2-5 μ L into LC-MS/MS.

System Suitability Testing (SST)

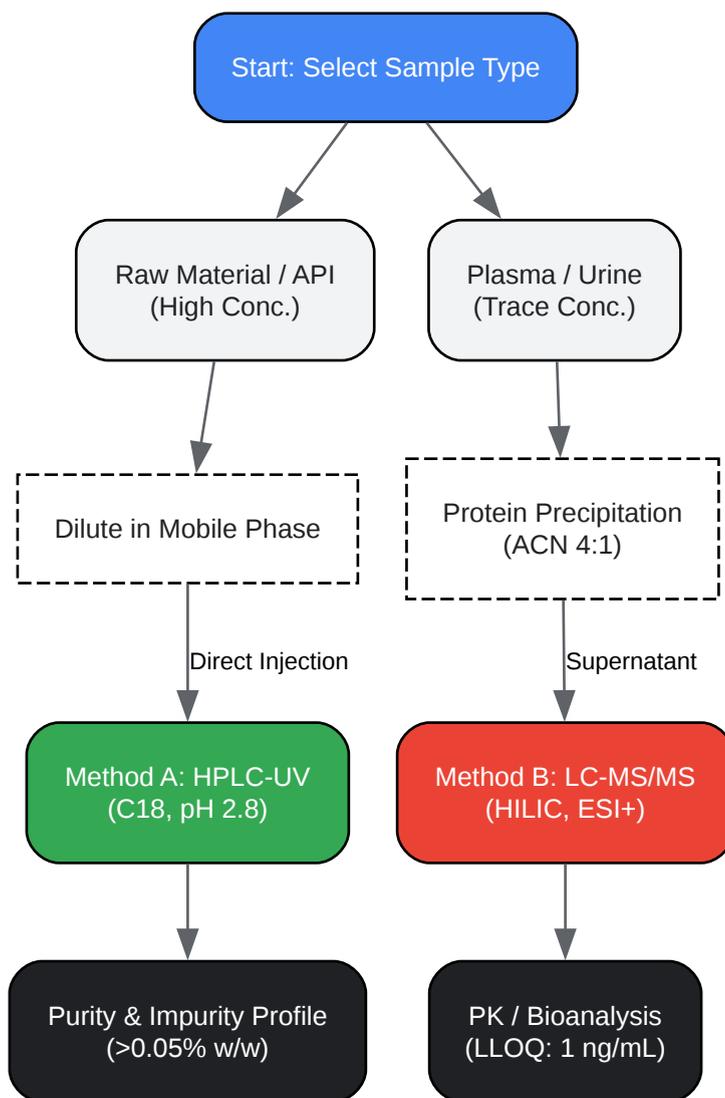
Before any critical analysis, the following criteria must be met:

- Resolution (Rs): > 2.0 between Nicotinamide and **6-Cyanonicotinamide** (Method A).
- Tailing Factor: $0.8 < T < 1.5$. [1][3]
- Precision (RSD): < 2.0% for 5 replicate injections of Standard (10 μ g/mL).
- Signal-to-Noise (S/N): > 10 for LOQ standard. [1][3]

Visualization of Workflows

Analytical Decision Matrix

This diagram guides the researcher in selecting the appropriate methodology based on sample type and sensitivity requirements.[3]

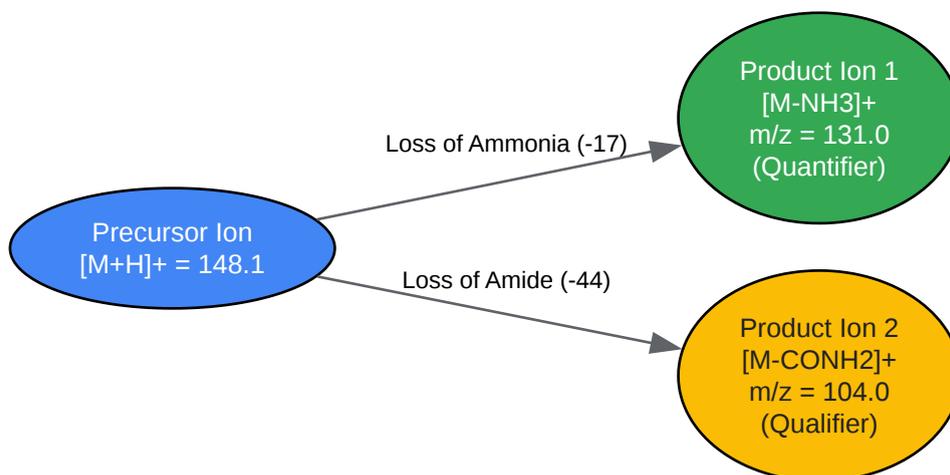


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Caption: Decision matrix for selecting Method A (QC) vs. Method B (Bioanalysis) based on sensitivity needs.

LC-MS/MS Fragmentation Pathway

Visualizing the logic behind MRM transition selection.



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Caption: Proposed fragmentation pathway for **6-Cyanonicotinamide** in ESI+ mode.

Validation Summary (ICH Q2 R1)

The following parameters are recommended for full method validation:

Parameter	Acceptance Criteria (HPLC-UV)	Acceptance Criteria (LC-MS/MS)
Linearity (r^2)	> 0.999	> 0.995
Accuracy	98.0 - 102.0%	85.0 - 115.0%
Precision (Repeatability)	RSD < 1.0%	RSD < 5.0%
LOD	~ 0.05 $\mu\text{g/mL}$	~ 0.1 ng/mL
Specificity	No interference at R_t	No interference in Blank Matrix

References

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